Patchouli alcohol

Overview

Description

Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin). It is a significant component of patchouli oil, contributing to its characteristic earthy and woody aroma. This compound is widely used in perfumery, cosmetics, and traditional medicine due to its unique fragrance and therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Patchouli alcohol can be synthesized through various methods. One approach involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction is catalyzed by patchoulol synthase, an enzyme that facilitates the formation of the tricyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of patchouli oil from the leaves of Pogostemon cablin using steam distillation. The oil is then subjected to fractional distillation to isolate this compound. Advances in metabolic engineering have also enabled the production of this compound in microbial systems such as Saccharomyces cerevisiae, where the patchoulol synthase gene is expressed to produce the compound .

Chemical Reactions Analysis

Types of Reactions: Patchouli alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form patchouli ketone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: Reduction of this compound can yield patchoulene, a hydrocarbon derivative.

Substitution: Substitution reactions involving this compound can lead to the formation of esters and ethers under appropriate conditions.

Major Products Formed:

Oxidation: Patchouli ketone

Reduction: Patchoulene

Substitution: Various esters and ethers

Scientific Research Applications

Pharmaceutical Applications

1.1 Health Benefits

Patchouli alcohol exhibits numerous health benefits, making it a candidate for therapeutic use. Research indicates that PA possesses anti-inflammatory, anti-cancer, anti-depressant, and gastroprotective properties. It has shown efficacy in preventing gastric ulcers and reducing oxidative stress in skin cells exposed to UV radiation . Additionally, PA has demonstrated selective antibacterial activity against Helicobacter pylori, which is crucial in treating gastric infections .

1.2 Mechanisms of Action

The mechanisms through which PA exerts its health benefits include modulation of inflammatory pathways, antioxidant activity, and promotion of vasorelaxation. Studies have documented its ability to inhibit the production of pro-inflammatory cytokines and enhance antioxidant defenses in cells . Furthermore, PA is transformed into β-patchoulene (β-PAE) under acidic conditions, which may enhance its gastroprotective effects .

Cosmetic Applications

2.1 Skin Care Products

this compound is widely utilized in cosmetic formulations due to its skin-conditioning properties. Its application has been linked to improved skin hydration and elasticity, as well as accelerated recovery from UV-induced damage . The antioxidant properties of PA contribute to its effectiveness in combating signs of aging.

2.2 Fragrance Industry

In addition to its therapeutic benefits, this compound is a popular ingredient in perfumes and fragrances due to its rich, earthy scent. It serves as a base note that enhances the longevity of fragrances while offering a unique aromatic profile .

Food Industry Applications

3.1 Flavoring Agent

this compound can be used as a natural flavoring agent in food products. Its unique flavor profile can enhance the sensory attributes of various foods and beverages. However, further studies are needed to establish safe usage levels and regulatory compliance for food applications.

3.2 Functional Food Potential

Research suggests that PA may be developed into functional food materials due to its bioactive properties. Its potential role in preventing metabolic diseases and promoting overall health makes it an attractive candidate for inclusion in dietary supplements .

Extraction Techniques

The extraction method significantly influences the yield and quality of this compound from Pogostemon cablin. Various techniques have been explored:

| Extraction Method | Yield (%) | Quality Assessment |

|---|---|---|

| Water-Steam Distillation | 5.9 | Did not meet SNI standards |

| Water Bubble Distillation | 2.4 | Met SNI standards; higher patchoulol content (61.53%) |

| Simultaneous Distillation-Extraction | N/A | Efficient extraction with minimized matrix effects |

Research indicates that water bubble distillation yields higher concentrations of this compound compared to traditional steam distillation methods .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

- A study demonstrated that topical application of PA significantly improved recovery from UV-induced skin lesions by enhancing antioxidant defenses .

- Another investigation revealed the transformation of PA into β-PAE under acidic conditions, showcasing its potential for gastrointestinal protection against ulcers .

- Research on the antibacterial properties of PA against Helicobacter pylori emphasizes its role as a potential therapeutic agent for gastric diseases .

Mechanism of Action

Patchouli alcohol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Patchouli alcohol is unique among sesquiterpene alcohols due to its distinct tricyclic structure and fragrance. Similar compounds include:

α-Patchoulene: Another sesquiterpene found in patchouli oil with a similar aroma but different chemical structure.

β-Patchoulene: Similar to α-patchoulene but with variations in the molecular arrangement.

Seychellene: A sesquiterpene with a structure closely related to this compound.

Norpatchoulenol: A derivative of this compound with slight structural modifications.

This compound stands out due to its extensive applications in perfumery, medicine, and scientific research, making it a valuable compound in various fields.

Biological Activity

Patchouli alcohol (PA), a sesquiterpene alcohol derived from the essential oil of Pogostemon cablin, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of PA, including its antibacterial, anticancer, anti-inflammatory, and anti-obesity properties, supported by various studies and case analyses.

Chemical Structure and Properties

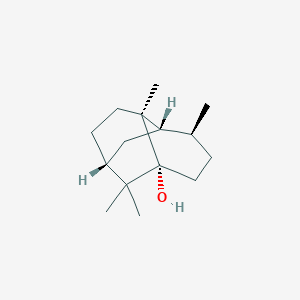

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula of PA is C15H26O, and its structure is shown below:

Antibacterial Activity

PA exhibits significant antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases. A study demonstrated that PA effectively eradicated H. pylori both in vitro and in vivo, outperforming conventional antibiotics in some aspects. The combination of PA with antibiotics like clarithromycin (CLR) enhanced the overall antibacterial effect, reducing the resistance of H. pylori strains .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| H. pylori | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 2.0 mg/mL | 4.0 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL | 2.0 mg/mL |

Anticancer Properties

Recent research highlights PA's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). A study found that PA induces G0/G1 cell cycle arrest and apoptosis in vincristine-resistant NSCLC cells through the generation of reactive oxygen species (ROS) that cause DNA damage .

Case Study: Effects on NSCLC

- Cell Lines Used : A549 and VCR-resistant A549/V16

- Mechanism : ROS-mediated DNA damage leading to apoptosis.

- Outcome : Significant reduction in cell viability at concentrations above 10 µM.

Anti-Obesity Effects

PA has shown promise in combating obesity by inhibiting adipogenesis and fat tissue development. In a study involving 3T3-L1 adipocytes, PA reduced lipid accumulation in a dose-dependent manner without inducing cytotoxicity . The mechanisms involved include downregulation of key adipogenic transcription factors such as PPARγ and C/EBPα.

Table 2: Effects of this compound on Adipogenesis

| Concentration (µM) | Lipid Accumulation (%) | PPARγ Expression (Relative to Control) | C/EBPα Expression (Relative to Control) |

|---|---|---|---|

| 0 | 100 | 1.0 | 1.0 |

| 10 | 80 | 0.7 | 0.6 |

| 50 | 50 | 0.4 | 0.3 |

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

Antiviral Activity

Recent findings indicate that PA possesses antiviral properties against influenza A virus by inhibiting viral replication during early lifecycle stages. The compound showed low cytotoxicity and effectively blocked hemagglutinin-mediated membrane fusion, suggesting its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the most reliable methods for isolating patchouli alcohol (PA) from patchouli oil (PO), and how can yield be optimized?

- Methodological Answer : Fractional distillation under vacuum conditions, followed by crystallization, is a solvent-free method for isolating PA. In a study, PO was separated into fractions via fractional distillation (reflux ratio: 10:1), with Fraction C (containing >80% PA) yielding 52.9% PA after cooling, centrifugation, and suction filtration . Key parameters include temperature control during crystallization (optimal at 4°C) and centrifugal force (3,000 rpm for 10 minutes). Purity is confirmed via melting point (57–59°C), IR spectroscopy (O-H stretch at 3,300 cm⁻¹), and NMR (δ 1.28 ppm for tertiary methyl groups) .

Q. Which analytical techniques are recommended for quantifying PA in complex matrices, and what are their limitations?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for PA quantification. For example, DB-5 columns (30 m × 0.25 mm, 0.25 μm film) at 100–280°C (3°C/min) achieve retention indices (RI) of 1,386 . However, co-elution with sesquiterpenes (e.g., β-patchoulene) may require GC-MS for resolution. Internal standards (e.g., n-eicosane) improve accuracy, while external calibration risks matrix interference .

Q. What are the primary biological activities of PA, and how are these tested in vitro?

- Methodological Answer : PA exhibits anti-inflammatory, antiviral, and antimicrobial properties. For COX-1 inhibition, molecular docking (Hex 6.12 software) identifies binding sites (Leu223B, Asp228B) with interaction energies of -15 kJ/mol (solvent: DMSO) . In vitro antiviral assays use MDCK cells infected with influenza A (H1N1), with PA showing IC₅₀ values <10 μM via plaque reduction .

Advanced Research Questions

Q. How can enantioselective synthesis of (-)-patchouli alcohol be achieved, and what are the key intermediates?

- Methodological Answer : Asymmetric total synthesis uses organocatalytic [4+2] cyclization to construct the [2.2.2] bicyclic core. A reported method employs L-proline as a catalyst (20 mol%) in DMSO, achieving 85% enantiomeric excess (ee). Key intermediates include a tricyclic ketone (via aldol condensation) and a diastereoselective hydrogenation step (Pd/C, H₂) .

Q. What experimental challenges arise in reconciling computational predictions (e.g., COX-1 inhibition) with in vivo PA bioactivity?

- Methodological Answer : Computational studies suggest PA binds COX-1 via hydrogen bonds (Ser142A, Glu139A), but in vivo models show variable efficacy. For example, PA reduces IL-1β in rat intestinal models (10 mg/kg dose) but underperforms compared to dexamethasone due to poor bioavailability. Strategies include nanoemulsion formulations (e.g., Tween 80/soy lecithin) to enhance solubility .

Q. How do structural modifications of PA influence its antimicrobial activity, and what are the SAR trends?

- Methodological Answer : Oxidation of the C12 hydroxyl group to a ketone reduces antifungal activity (MIC increases from 8 μg/mL to >64 μg/mL against Candida albicans). Conversely, esterification (e.g., PA acetate) enhances lipid membrane penetration, improving bacteriostatic effects (MIC: 4 μg/mL for Staphylococcus aureus) .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting results on PA’s anti-inflammatory effects in different disease models?

- Resolution : Discrepancies arise from model-specific mechanisms. PA suppresses LPS-induced TNF-α in macrophages (IC₅₀: 25 μM) but fails in IL-6-dominated models (e.g., rheumatoid arthritis). Dose-dependent effects also contribute: low doses (1–5 μM) may paradoxically activate NF-κB in certain cell lines .

Q. How can researchers address variability in PA purity across commercial sources, which impacts experimental reproducibility?

- Resolution : Validate PA purity via GC-MS (≥98% by area) and ¹H-NMR (integration of δ 4.75 ppm for vinylic protons). Reputable suppliers (e.g., Cayman Chemical, Merck) provide certificates of analysis (CoA), but independent verification is critical. Impurities like pogostone (>2%) skew bioassay results .

Properties

IUPAC Name |

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHMUJBZYLPWFD-CUZKYEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052266 | |

| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5986-55-0 | |

| Record name | Patchouli alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patchouli alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATCHOULI ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.